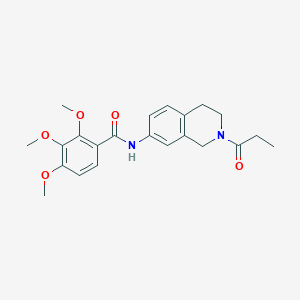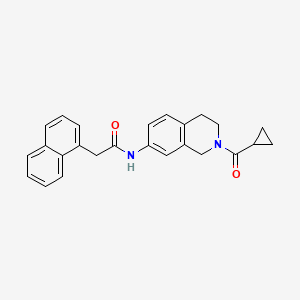![molecular formula C13H22N2O2S2 B6501408 N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide CAS No. 1235382-48-5](/img/structure/B6501408.png)
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide, also known as TPMES, is a sulfonamide organic compound that has a wide range of applications in various areas of scientific research. It is a strong acid and is used as a catalyst in organic synthesis, as a reagent and a ligand in coordination chemistry. It is also used as an anion-binding agent and a hydrogen-bond acceptor in biochemistry. In addition, it has been used to study the structure and function of proteins, to study the mechanism of action of drugs, and to develop new drugs.
Aplicaciones Científicas De Investigación
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis and as a reagent and ligand in coordination chemistry. It is also used as an anion-binding agent and a hydrogen-bond acceptor in biochemistry. In addition, it has been used to study the structure and function of proteins, to study the mechanism of action of drugs, and to develop new drugs.
Mecanismo De Acción
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide acts as an anion-binding agent and a hydrogen-bond acceptor in biochemistry. It binds to anions such as phosphate, sulfate, and chloride, and it forms hydrogen bonds with other molecules. This allows it to interact with proteins and other molecules in the cell and modulate their activity.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to modulate the activity of ion channels, and to modulate the activity of receptors. In addition, it has been shown to modulate the expression of genes, to modulate the activity of transcription factors, and to modulate the activity of signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide in laboratory experiments is that it is a strong acid and it can be used as a catalyst in organic synthesis, as a reagent and a ligand in coordination chemistry, and as an anion-binding agent and a hydrogen-bond acceptor in biochemistry. However, it has some limitations. For example, it is not very soluble in organic solvents and it is not very stable in water. In addition, it is not very stable at high temperatures and it is not very stable in the presence of light.
Direcciones Futuras
The future directions for N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide are numerous. For example, it could be used to develop new drugs and to study the structure and function of proteins. It could also be used to study the mechanism of action of drugs and to develop new catalysts for organic synthesis. In addition, it could be used to study the activity of enzymes, ion channels, receptors, and signal transduction pathways. Finally, it could be used to study the structure and function of DNA and RNA and to develop new methods for gene expression analysis.
Métodos De Síntesis
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide can be synthesized through a number of methods. The most common method is to react 4-methylpiperidine with ethane-1-sulfonyl chloride in the presence of a base. This reaction produces this compound. Other methods for synthesizing this compound include the reaction of 4-methylpiperidine with ethane-1-sulfonyl bromide, the reaction of 4-methylpiperidine with ethane-1-sulfonyl fluoride, and the reaction of 4-methylpiperidine with ethane-1-sulfonyl iodide.
Propiedades
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-2-19(16,17)14-9-12-3-6-15(7-4-12)10-13-5-8-18-11-13/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUAXXGNTMVFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-dichlorophenoxy)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6501352.png)
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide](/img/structure/B6501366.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)





